1-Amino-3-methylhex-3-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
646050-09-1 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-amino-3-methylhex-3-en-2-ol |
InChI |
InChI=1S/C7H15NO/c1-3-4-6(2)7(9)5-8/h4,7,9H,3,5,8H2,1-2H3 |
InChI Key |
MOIFCKIUTAAQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)C(CN)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 Amino 3 Methylhex 3 En 2 Ol
Retrosynthetic Analysis of 1-Amino-3-methylhex-3-en-2-ol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. vaia.com For this compound, the primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds of the amino alcohol functionality, as well as the carbon-carbon bonds that form the backbone of the molecule.
A plausible retrosynthetic route begins by disconnecting the C-N bond, suggesting a precursor such as an epoxide, which can be opened by an ammonia (B1221849) equivalent. The amino alcohol itself can be seen as the product of the reduction of an α-amino ketone or the addition of a nucleophile to an α-amino aldehyde. Another key disconnection is across the double bond, suggesting a Wittig-type reaction or a Grignard addition to an appropriate carbonyl compound to form the carbon skeleton.
A primary disconnection strategy would be to break the C1-C2 bond, which connects the aminomethyl group to the rest of the molecule. This leads to a synthon of an aminomethyl anion equivalent and a carbonyl compound. A more common approach in amino alcohol synthesis is to disconnect the C-N and C-O bonds at the stereocenters, which often leads back to a chiral epoxide or an α-hydroxy aldehyde as a key intermediate.
Classical and Modern Approaches to Amino Alcohol Synthesis
The synthesis of vicinal amino alcohols is a fundamental challenge in organic chemistry, with numerous methods developed to control stereochemistry. rsc.org These compounds are prevalent in many natural products and pharmaceuticals. rsc.orgursa.cat
Stereoselective Synthesis of this compound and its Stereoisomers
The presence of stereocenters at the C2 (hydroxyl-bearing) and potentially at the C1 (amino-bearing, if substituted) positions, along with the E/Z isomerism of the double bond, makes the stereoselective synthesis of this compound a significant focus.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. google.com For allylic amino alcohols, several strategies are employed:
Sharpless Asymmetric Epoxidation: A powerful method for the enantioselective epoxidation of allylic alcohols. ursa.cat A suitable allylic alcohol precursor to this compound could be epoxidized, followed by regioselective ring-opening with a nitrogen nucleophile to install the amino group. The choice of the chiral titanium tartrate catalyst determines the stereochemistry of the resulting epoxide and, consequently, the amino alcohol. ursa.cat
Asymmetric Aminohydroxylation: This reaction, developed by Sharpless, allows for the direct conversion of an alkene into an amino alcohol in a stereoselective manner. Using a chiral ligand, typically derived from cinchona alkaloids, this method can provide high enantiomeric excess.
Enzyme-Mediated Resolution: Lipases can be used for the kinetic resolution of racemic mixtures of amino alcohols or their precursors. researchgate.net For example, a racemic mixture could be selectively acylated by an enzyme, allowing for the separation of the unreacted enantiomer.
| Enantioselective Method | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, (+)- or (-)-DET | >90% |
| Asymmetric Aminohydroxylation | K2OsO2(OH)4, Chiral Ligand (e.g., (DHQ)2-PHAL) | 80-99% |
| Lipase-Mediated Resolution | Lipase (B570770) (e.g., Candida antarctica lipase B) | >95% |
This table presents typical data for these reactions on relevant substrates and may not represent the exact values for the synthesis of this compound.
When a molecule contains multiple stereocenters, diastereoselective synthesis is crucial to control their relative configuration.
Substrate-Controlled Diastereoselection: A chiral center already present in the starting material can direct the formation of a new stereocenter. For example, the reduction of a chiral α-amino ketone can proceed with high diastereoselectivity, governed by the existing stereocenter.
Reagent-Controlled Diastereoselection: Chiral reagents can be used to induce diastereoselectivity. The use of chiral auxiliaries, such as Evans oxazolidinones, can direct the alkylation or aldol (B89426) addition steps to build the carbon skeleton with high diastereoselectivity. renyi.hu The auxiliary can then be cleaved to reveal the desired product.
Reaction of Chiral Imines: The diastereoselective addition of nucleophiles to chiral imines, such as those derived from N-tert-butanesulfinamide, is a reliable method for synthesizing chiral amines and subsequently amino alcohols. acs.orgnih.gov
| Diastereoselective Method | Key Reagents/Auxiliaries | Typical Diastereomeric Ratio (dr) |
| Evans Aldol Reaction | Chiral Oxazolidinone, Lewis Acid (e.g., TiCl4) | >95:5 |
| N-tert-Butanesulfinamide Chemistry | (R)- or (S)-tert-Butanesulfinamide | >90:10 |
This table presents typical data for these reactions and may not represent the exact values for the synthesis of this compound.
Chemo- and Regioselective Synthesis of the Carbon Skeleton
The construction of the 3-methylhex-3-ene backbone requires careful control of chemo- and regioselectivity.
Grignard and Organolithium Additions: The addition of an organometallic reagent, such as ethylmagnesium bromide, to a suitable α,β-unsaturated aldehyde or ketone can form a key C-C bond in the molecule. The regioselectivity (1,2- vs. 1,4-addition) can be controlled by the choice of reagents and reaction conditions.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions are classic methods for forming carbon-carbon double bonds with control over the geometry (E/Z isomerism). A phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion can be reacted with an appropriate aldehyde to construct the hexene chain.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a base. google.com This can be a useful strategy for building the carbon framework.
Catalytic Methods in the Synthesis of this compound
Catalytic methods offer efficient and atom-economical routes to complex molecules.
Hydroamination: The direct addition of an N-H bond across a C=C double bond is a highly desirable transformation. Catalysts based on transition metals such as titanium or zirconium can facilitate this reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki, Heck, and Negishi couplings are powerful tools for C-C bond formation. orgsyn.org For instance, a vinyl halide could be coupled with an organoboron or organozinc reagent to form the hexene backbone.
Metathesis Reactions: Ring-closing metathesis (RCM) has been used in the synthesis of cyclic amino alcohols. ursa.cat While not directly applicable to the acyclic target, related cross-metathesis reactions could potentially be employed to construct the carbon skeleton.
Hydrogenation: The reduction of a nitrile or an imine to an amine is often achieved through catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon, or platinum oxide. google.com
| Catalytic Method | Catalyst | Typical Reaction Conditions |
| Hydroamination | Ti or Zr complexes | 80–120°C, inert atmosphere |
| Suzuki Coupling | Pd(PPh3)4, base | Varies with substrates |
| Catalytic Hydrogenation | Raney Ni, H2 | Elevated pressure and temperature |
This table provides general conditions for these catalytic reactions.
Transition Metal-Catalyzed Transformations
Transition metals, especially palladium, have become indispensable tools for the formation of carbon-nitrogen bonds. These methods offer high efficiency and selectivity in constructing complex amine-containing architectures.
Palladium-Catalyzed Allylic Amination: This method is a powerful strategy for introducing an amino group at an allylic position. rsc.org For the synthesis of this compound, a plausible approach involves the asymmetric allylic amination of a suitable allylic precursor, such as a carbonate or acetate (B1210297) derivative of 3-methylhex-3-en-2-ol. The use of a chiral palladium catalyst, typically composed of a palladium source like Pd₂(dba)₃ and a chiral ligand, can facilitate the enantioselective introduction of an amine nucleophile. nih.gov Research has demonstrated that hydroxylamine-derived sulfamate (B1201201) esters can serve as effective nucleophiles in these reactions, leading to protected 1,2-amino alcohols with high enantiomeric excess. nih.govscribd.com The reaction proceeds via a π-allyl palladium intermediate, with the nucleophile attacking to form the C-N bond. The direct use of allylic alcohols in these transformations is also possible, activated by the cooperative action of the palladium catalyst and a hydrogen-bonding solvent, which enhances reactivity under mild conditions. researchgate.net
Wacker-Type Cyclizations: The Wacker-type cyclization, an intramolecular oxidative process, is a versatile method for preparing nitrogen-containing heterocycles. nih.govresearchgate.net While typically used for ring formation, the underlying aza-Wacker reaction mechanism offers a powerful strategy for the site-selective amination of alkenes. rsc.org A related strategy for synthesizing 1,2-amino alcohol derivatives involves the diastereoselective aza-Wacker cyclization of tethered O-allyl hemiaminals under aerobic conditions. nih.gov This approach demonstrates the utility of palladium catalysis in converting allylic alcohols into vicinal amino alcohols with high stereocontrol. rsc.orgnih.gov The mechanism generally involves the Pd(II)-assisted attack of an amine onto the alkene, followed by subsequent steps to yield the aminated product. rsc.org
| Catalytic Approach | Precursor Type | Catalyst System Example | Key Features | Citations |
| Allylic Amination | Allylic Carbonate | Pd₂(dba)₃ + Chiral Ligand (e.g., Trost ligand) | High enantioselectivity, forms protected amino alcohols. | nih.govscribd.com |
| Aza-Wacker Type | Allylic Alcohol | Pd(TFA)₂ + Ligand + Oxidant (O₂) | Diastereoselective, forms masked 1,2-amino alcohols. | rsc.orgnih.gov |
Organocatalytic Approaches
Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, presents a complementary strategy for synthesizing chiral amino alcohols. These methods avoid the costs and potential toxicity associated with heavy metals. A potential organocatalytic route to this compound could involve the cascade reaction of CF₃-iminopropargylic alcohols with carboxylic acids, catalyzed by a simple tertiary amine, to generate β-CF₃ β-aminoenones, which are structurally related to the target compound. acs.org Another conceptual approach is the use of enamine-activated organocatalysis, such as a 1,6-conjugate addition to a suitable unsaturated precursor, to establish the required stereocenters. maynoothuniversity.ie
Biocatalytic Synthesis and Enzymatic Resolutions
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild, environmentally friendly conditions. thieme-connect.de This approach is particularly well-suited for the production of enantiomerically pure chiral molecules like this compound.
Biocatalytic Synthesis: Enzymes such as ketoreductases (KREDs) and transaminases are highly effective for the asymmetric synthesis of chiral alcohols and amines. A hypothetical biocatalytic route to a specific enantiomer of this compound could start from the corresponding keto-aldehyde or keto-acid. Reductive amination using an amino acid dehydrogenase, coupled with a cofactor regeneration system, is a prominent method for preparing chiral amino acids and could be adapted for amino alcohol synthesis. nih.gov Similarly, a one-pot synthesis of β-amino alcohol derivatives has been demonstrated using lipase from Aspergillus Oryzae as a biocatalyst in conjunction with a phase transfer catalyst, reacting phenols, epichlorohydrin, and amines with high regioselectivity and yield. scispace.comresearchgate.net
Enzymatic Resolutions: For a racemic mixture of this compound, enzymatic kinetic resolution is an effective method for separating the enantiomers. This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemate. For instance, porcine pancreatic lipase (PPL) or lipase from Candida antarctica can be used for the selective hydrolysis of racemic amino alcohol acetates or the transesterification of the racemic alcohol itself. researchgate.netunipd.it A dynamic kinetic resolution (DKR) process, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically convert the entire racemic starting material into a single enantiomer of the product. acs.org This has been effectively achieved using a combination of a lipase and a ruthenium catalyst for the resolution of secondary alcohols. acs.org
| Biocatalytic Method | Enzyme Class | Substrate Type | Key Outcome | Citations |
| Kinetic Resolution | Lipase (e.g., PPL) | Racemic Amino Alcohol | Separation of enantiomers via selective acylation. | researchgate.netunipd.it |
| Dynamic Kinetic Resolution | Lipase + Ru-catalyst | Racemic Secondary Alcohol | High-yield synthesis of a single enantiomer. | acs.org |
| Asymmetric Synthesis | Dehydrogenase/Transaminase | Keto-precursor | Direct formation of a specific enantiomer. | thieme-connect.denih.gov |
| One-Pot Synthesis | Lipase (A. Oryzae) | Phenol, Epichlorohydrin, Amine | Environmentally friendly route to β-amino alcohols. | scispace.comresearchgate.net |
Photoredox Catalysis in Unsaturated Amino Alcohol Construction
Visible-light photoredox catalysis has recently emerged as a powerful and sustainable tool in organic synthesis, enabling novel transformations under exceptionally mild conditions. chinesechemsoc.org This methodology provides access to radical-based reaction pathways that are complementary to traditional ionic mechanisms.
The synthesis of 1,2-amino alcohols can be achieved through several photoredox strategies. One approach involves the dual catalytic use of a chromium catalyst and a photoredox catalyst to generate α-amino carbanion equivalents from α-silyl amines, which then add to carbonyl compounds. acs.org Another innovative method combines photoredox catalysis with enzymatic catalysis in a redox-neutral system. This has been used for the asymmetric synthesis of chiral 1,2-amino alcohols via the decarboxylative radical C-C coupling of N-arylglycines and aldehydes, followed by a photoenzymatic deracemization. researchgate.net Furthermore, regioselective aminohydroxylation of α-olefins has been developed using a photoredox catalyst and pyridine (B92270) N-oxide, providing a direct route to β-amino alcohols. nih.gov These cutting-edge techniques highlight the potential for constructing the this compound framework using light as a clean and sustainable energy source. rsc.org
Synthesis from Readily Available Precursors and Building Blocks
The efficient synthesis of this compound relies on strategic planning from simple, commercially available starting materials. One general and effective method for creating amino alcohols is the hydroamination of alkenes, which involves the addition of an amine across a double bond using a catalyst.
A plausible retrosynthetic analysis suggests several potential starting points:
From an α,β-Unsaturated Ketone: Starting with a precursor like 3-methylhex-3-en-2-one, a 1,4-conjugate addition (Michael addition) of an amine or a protected amine equivalent could be employed. Subsequent reduction of the ketone would yield the desired amino alcohol.
From an Allylic Alcohol: Beginning with 3-methylhex-3-en-2-ol, the synthesis could proceed through epoxidation of the double bond followed by regioselective ring-opening with an ammonia equivalent or a primary amine. This is a classic and reliable method for generating 1,2-amino alcohols.
Via Carbonyl Reductive Coupling: Modern methods allow for the direct conversion of primary alcohols to 1,2-amino alcohols. An iridium-catalyzed reductive coupling of an alcohol (which is oxidized in situ to an aldehyde) with phthalimido-allene via a hydrogen auto-transfer mechanism can generate vicinal amino alcohols with high regio- and diastereoselectivity. nih.gov This strategy could be adapted by using an appropriate C4 alcohol precursor.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. Many of the modern synthetic strategies discussed are inherently aligned with these principles.
Catalysis over Stoichiometric Reagents: The use of transition metal, organo-, and biocatalytic methods significantly reduces waste compared to stoichiometric reagents by allowing small amounts of a catalyst to turn over many molecules of starting material. semanticscholar.org
Atom Economy: Catalytic reactions, such as hydroamination or hydrogen auto-transfer couplings, are designed to maximize the incorporation of atoms from the starting materials into the final product, thus minimizing byproducts. nih.govacs.org
Use of Renewable Feedstocks and Mild Conditions: Biocatalysis offers a distinct advantage by often utilizing aqueous media at or near ambient temperature and pressure. rsc.org There is growing potential to synthesize diol or alcohol precursors from renewable, biomass-derived sources, which can then be converted to amino alcohols via enzymatic cascades. rsc.org Photoredox catalysis also aligns with green principles by using visible light, an abundant and non-toxic reagent, to drive reactions. rsc.org
Advanced Spectroscopic and Structural Characterization of 1 Amino 3 Methylhex 3 En 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for mapping the carbon-hydrogen framework of 1-Amino-3-methylhex-3-en-2-ol.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The integration of each signal corresponds to the number of protons it represents. Key expected signals include those for the vinylic proton, the protons on the carbon bearing the hydroxyl group, the aminomethyl protons, and the ethyl and methyl substituents.
¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment (e.g., sp³, sp², C-O, C-N). The spectrum would be expected to show seven distinct signals corresponding to the seven carbon atoms in the structure.
¹⁵N NMR: While less common, ¹⁵N NMR could be employed to directly observe the nitrogen nucleus of the primary amine group. A single resonance would be expected in a chemical shift range typical for primary aliphatic amines, providing direct confirmation of this functional group's electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).
View Interactive Data Table
| Position | Predicted ¹H Chemical Shift (δ, ppm) & Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|
| 1 | ~2.7-2.9 (m) | ~45-50 | -CH₂NH₂ |
| 2 | ~4.0-4.2 (d) | ~75-80 | -CH(OH)- |
| 3 | - | ~135-140 | >C(CH₃)- |
| 3-CH₃ | ~1.7 (s) | ~15-20 | =C-CH₃ |
| 4 | ~5.3-5.5 (t) | ~125-130 | =CH- |
| 5 | ~2.0-2.2 (q) | ~25-30 | -CH₂CH₃ |
| 6 | ~1.0 (t) | ~12-15 | -CH₂CH₃ |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. Key expected correlations for this compound would include cross-peaks between H4/H5 and H5/H6, confirming the ethyl group and its connection to the double bond. A correlation between H1 and H2 would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the ¹H signal at ~5.4 ppm to the ¹³C signal at ~128 ppm (C4).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. This is vital for connecting the different spin systems. For example, correlations from the protons of the methyl group (3-CH₃) to both C2, C3, and C4 would firmly establish the position of the methyl group and the double bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. For the (E)-isomer, a NOE correlation would be expected between the methyl protons (3-CH₃) and the H5 methylene (B1212753) protons, whereas for the (Z)-isomer, a correlation between the methyl protons and the vinylic H4 would be more likely. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy. This allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass. For this compound, the molecular formula is C₇H₁₅NO. nih.gov HRMS would detect the protonated molecule [M+H]⁺ at a calculated m/z of 129.11536, confirming this elemental composition. nih.gov
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. wikipedia.org A precursor ion (e.g., the molecular ion [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. unito.it This provides detailed information about the molecule's substructures. The fragmentation pattern is predictable based on the functional groups present.
Plausible Fragmentation Pathways:
Loss of Water: A common fragmentation for alcohols is the neutral loss of H₂O (18 Da) from the protonated molecule, leading to a significant fragment ion at m/z 111.107.
Loss of Ammonia (B1221849): Cleavage of the C-N bond can result in the loss of ammonia (17 Da), although this is often less favorable than water loss.
Alpha-Cleavage: Cleavage of the C1-C2 bond (alpha-cleavage relative to the nitrogen) is a characteristic fragmentation for amines and would yield a stable iminium ion fragment [CH₂=NH₂]⁺ at m/z 30.034.
Table 2: Predicted MS/MS Fragments for this compound
View Interactive Data Table
| Predicted m/z | Proposed Fragment Formula | Fragmentation Pathway |
|---|---|---|
| 129.115 | [C₇H₁₅NO + H]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 111.107 | [C₇H₁₃N + H]⁺ | [M+H - H₂O]⁺ |
| 98.099 | [C₆H₁₂O + H]⁺ | [M+H - NH₃]⁺ |
| 71.086 | [C₅H₁₁]⁺ | Cleavage of C2-C3 bond |
| 30.034 | [CH₄N]⁺ | Alpha-cleavage at C1-C2 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these methods excellent for functional group identification.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The spectrum for this compound would be dominated by strong, broad absorptions from the O-H and N-H stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong dipole changes lead to intense IR bands, changes in polarizability result in strong Raman signals. The C=C double bond, being symmetric, would be expected to show a stronger signal in the Raman spectrum than in the IR spectrum.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
View Interactive Data Table
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| 3200-3600 | O-H stretch (alcohol), N-H stretch (amine) | Strong, Broad | Medium |
| 2850-3000 | C-H stretch (aliphatic) | Medium-Strong | Strong |
| 1650-1680 | C=C stretch (alkene) | Weak-Medium | Strong |
| 1590-1650 | N-H bend (amine) | Medium | Weak |
| 1050-1150 | C-O stretch (alcohol) | Strong | Weak |
| 1000-1250 | C-N stretch (amine) | Medium | Weak |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the absolute configuration of the stereocenters within this compound, as well as detailed information about its conformation in the solid state.
A typical crystallographic study would involve growing a single crystal of an enantiomerically pure sample of the compound. This crystal would then be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to calculate the electron density map of the molecule, revealing the spatial coordinates of each atom.
Key data that would be obtained from such an analysis include:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.
Atomic Coordinates: The precise x, y, and z coordinates for each atom in the asymmetric unit.
Bond Lengths, Bond Angles, and Torsion Angles: This geometric data would define the molecule's conformation, including the orientation of the amino, hydroxyl, and methyl groups, as well as the geometry of the carbon-carbon double bond.
Absolute Configuration: Through the use of anomalous dispersion, the absolute stereochemistry at the chiral centers (C2 and potentially C1, depending on the synthesis route) could be unambiguously assigned (e.g., as R or S).
Without experimental data, a hypothetical data table for the crystallographic analysis of this compound remains speculative.
Chiroptical Methods (CD, ORD) for Stereochemical Assignment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample.
Circular Dichroism (CD) Spectroscopy: A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. For this compound, the chromophores, such as the C=C double bond, would be expected to give rise to characteristic CD signals, known as Cotton effects. The sign (positive or negative) and magnitude of these Cotton effects are directly related to the stereochemical environment of the chromophore.
Optical Rotatory Dispersion (ORD) Spectroscopy: An ORD spectrum plots the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the region of an absorption band, provides information that can be correlated with the absolute configuration of the molecule.
The application of these techniques to this compound would involve dissolving an enantiomerically pure sample in a suitable solvent and recording the spectra. The resulting data would be crucial for:
Assigning or confirming the absolute configuration by comparing the experimental spectra with those predicted by empirical rules (e.g., the Octant Rule) or with quantum chemical calculations.
Studying the conformational preferences of the molecule in solution, as the chiroptical properties are highly sensitive to the molecule's three-dimensional shape.
In the absence of experimental research, no specific CD or ORD data for this compound can be presented.
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 1 Amino 3 Methylhex 3 En 2 Ol
Reactivity at the Amine Functional Group
The primary amine group in 1-Amino-3-methylhex-3-en-2-ol is a key site of nucleophilicity and basicity. Its reactivity is fundamental to a variety of chemical transformations, including derivatization and directed reactions.
Derivatization and Protection Strategies
The primary amine can be readily derivatized to form a variety of functional groups. Common derivatization reactions include acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with sulfonyl chlorides to produce sulfonamides. These transformations are often employed to modify the chemical properties of the molecule or to introduce new functionalities.
In multi-step syntheses, it is often necessary to protect the amine group to prevent it from undergoing undesired reactions. A variety of protecting groups can be employed for this purpose. The choice of protecting group depends on the specific reaction conditions to be used in subsequent steps and the desired deprotection strategy.
Table 1: Common Protecting Groups for Primary Amines
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |
| Carbobenzyloxy | Cbz | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C) |
| Acetyl | Ac | Acetic anhydride (B1165640), Acetyl chloride | Acid or base hydrolysis |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mild base (e.g., K₂CO₃, NH₃) |
| Phthaloyl | Phth | Phthalic anhydride | Hydrazine (Ing-Manske procedure) |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride | Reducing agents (e.g., SmI₂, Mg/MeOH) |
Nucleophilic Reactions and Amine-Directed Transformations
The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile. It can participate in a range of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in an SN2 fashion to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts upon exhaustive alkylation msu.edu. It can also add to carbonyl compounds to form imines or enamines, which are valuable synthetic intermediates.
Furthermore, the amine group can direct the stereochemical outcome of reactions at other positions within the molecule. This can be achieved through the formation of chiral directing groups or by coordinating to metal catalysts, thereby influencing the facial selectivity of subsequent transformations.
Reactivity at the Alcohol Functional Group
The secondary alcohol in this compound provides another site for chemical modification through a variety of reactions.
Esterification, Etherification, and Oxidation/Reduction Reactions
The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or by acid-catalyzed dehydration.
Oxidation of the secondary alcohol can yield a ketone. The choice of oxidizing agent will determine the outcome, with milder reagents being preferable to avoid over-oxidation or reaction with the other functional groups. Conversely, the hydroxyl group can be removed through reduction, typically via a two-step process involving conversion to a good leaving group (e.g., a tosylate) followed by reduction with a hydride reagent.
Table 2: Common Reactions at the Alcohol Functional Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Esterification | Carboxylic acid, acid catalyst | Ester |
| Etherification | Alkyl halide, base | Ether |
| Oxidation | PCC, DMP, Swern oxidation | Ketone |
| Reduction (of corresponding ketone) | NaBH₄, LiAlH₄ | Secondary Alcohol |
Role in Intermolecular and Intramolecular Processes
The alcohol functional group can participate in both intermolecular and intramolecular reactions. Intermolecularly, it can act as a nucleophile or an electrophile, depending on the reaction conditions. For example, it can be involved in carbonyl-ene reactions, which are atom-economic methods for forming carbon-carbon bonds and synthesizing homoallylic alcohols acs.org.
Intramolecularly, the hydroxyl group can react with other functional groups within the same molecule to form cyclic structures. For instance, in the presence of an acid catalyst, it could potentially cyclize onto the alkene, although this would depend on the stereochemistry and the stability of the resulting ring system. Such intramolecular cyclizations are powerful tools for the synthesis of complex cyclic molecules.
Reactivity of the Alkene Functional Group
The trisubstituted alkene in this compound is susceptible to a variety of electrophilic addition reactions. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of the substituents on the double bond.
Common reactions of the alkene include hydrogenation to the corresponding alkane, halogenation to form dihalides, and hydrohalogenation. Hydroboration-oxidation is a particularly useful reaction as it results in the anti-Markovnikov addition of water across the double bond, leading to the formation of an alcohol pearson.com. The stereochemistry of the starting alkene will influence the stereochemical outcome of this reaction pearson.com.
The presence of the neighboring hydroxyl and amino groups can also influence the reactivity of the alkene. For example, intramolecular reactions, such as iodocyclization, could be initiated by the attack of an electrophile on the double bond, followed by the nucleophilic attack of the oxygen or nitrogen atom to form a cyclic ether or amine, respectively.
Electrophilic Addition Reactions and Regioselectivity
The trisubstituted double bond in this compound is susceptible to electrophilic attack. The regioselectivity of this addition is governed by the electronic effects of the substituents and the stability of the resulting carbocation intermediate. The hydroxyl and amino groups, particularly the allylic hydroxyl group, play a significant role in directing the outcome of the reaction.
In an acid-catalyzed electrophilic addition (e.g., with H-X), protonation of the double bond can lead to two potential carbocation intermediates. The stability of these intermediates determines the major product according to Markovnikov's rule.
Pathway A (Markovnikov Addition): Protonation at C4 leads to a tertiary carbocation at C3. This carbocation is stabilized by the methyl group and is also in resonance with the lone pair of electrons on the oxygen of the adjacent hydroxyl group.
Pathway B (Anti-Markovnikov Addition): Protonation at C3 would lead to a secondary carbocation at C4, which is less stable.
Due to the superior stability of the tertiary carbocation, the reaction is expected to proceed primarily via Pathway A. The nucleophile (X⁻) would then attack the C3 position. The directing effects of the functional groups significantly influence this outcome.
| Influencing Factor | Effect on Regioselectivity | Predicted Outcome |
| Methyl Group (at C3) | Inductive effect (+I) stabilizes the adjacent tertiary carbocation. | Favors carbocation formation at C3. |
| Hydroxyl Group (at C2) | The oxygen's lone pairs can stabilize an adjacent carbocation at C3 through resonance. | Strongly favors carbocation formation at C3. |
| Amino Group (at C1) | Can be protonated under acidic conditions (NH₃⁺), exerting an electron-withdrawing effect (-I) that could destabilize a nearby carbocation. However, its distance from the double bond mitigates this effect. | Minor influence on the initial electrophilic attack on the double bond. |
Hydrogenation and Other Reduction Pathways
The carbon-carbon double bond in this compound can be reduced through various hydrogenation methods. The choice of catalyst and reaction conditions allows for selective reduction.
Catalytic Hydrogenation: This is a common method for reducing C=C double bonds. Catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are effective. Typically, this process is highly selective for the alkene, leaving the alcohol and amine functionalities intact. The reaction proceeds via syn-addition of hydrogen across the double bond.
Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, which uses a hydrogen donor molecule like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst. acs.orgshu.edu This method is often milder and can exhibit high selectivity. For instance, iron or ruthenium complexes are used for the transfer hydrogenation of allylic alcohols. acs.orgresearchgate.net The reaction mechanism often involves the temporary oxidation of the alcohol to an enone, which is then reduced, followed by the reduction of the carbonyl back to an alcohol. acs.org
Chemoselective Reduction: The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is known for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. While this compound is already an allylic alcohol, related reduction principles suggest that conditions can be chosen to selectively reduce the double bond without affecting other functional groups. The reduction of α,β-unsaturated bonds is a critical step in various biosynthetic pathways, although enzymes that act on substrates with carboxylate groups, like 6-amino-trans-2-hexenoic acid, may not be directly applicable due to differences in electron-withdrawing potential. nih.gov
| Reduction Method | Reagents/Catalyst | Selectivity | Product |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | High for C=C double bond | 1-Amino-3-methylhexan-2-ol |
| Transfer Hydrogenation | Isopropanol, Iron or Ruthenium catalyst | High for C=C double bond | 1-Amino-3-methylhexan-2-ol |
| Dissolving Metal Reduction | Na, NH₃ (liquid) | May also reduce other groups; stereochemistry can vary | 1-Amino-3-methylhexan-2-ol |
Cycloaddition and Ring-Closing Metathesis Reactions
The alkene functionality in this compound allows it to participate in cycloaddition reactions. As an electron-rich, trisubstituted alkene, its reactivity will be highest with electron-deficient reaction partners.
Diels-Alder Reaction: this compound could act as a dienophile in a Diels-Alder reaction with an electron-deficient diene. The stereochemistry of the existing chiral center at C2 would influence the facial selectivity of the diene's approach, potentially leading to a diastereoselective reaction.
Ring-Closing Metathesis (RCM): While this compound itself cannot undergo RCM, it is a valuable precursor for molecules that can. By attaching a second alkenyl chain to either the nitrogen or oxygen atom, a diene suitable for RCM can be synthesized. RCM is a powerful method for forming cyclic structures, including nitrogen and oxygen heterocycles, which are common in natural products and pharmaceuticals. wikipedia.org Ruthenium-based catalysts, such as Grubbs' catalysts, are widely used for these transformations due to their tolerance for various functional groups, including amines and alcohols. organic-chemistry.orgacs.org The synthesis of cyclic amino acid derivatives often employs RCM as a key step. nih.gov
| Reaction Type | Role of Compound | Potential Partner | Potential Product Structure |
| Diels-Alder | Dienophile | Electron-deficient diene (e.g., tetracyanoethylene) | Substituted cyclohexene (B86901) ring |
| Ring-Closing Metathesis | Precursor (after functionalization with a terminal alkene) | N/A (intramolecular) | Cyclic ether or cyclic amine |
Concerted vs. Stepwise Reaction Mechanisms Involving Multiple Functional Groups
The distinction between concerted (single transition state) and stepwise (involving one or more intermediates) mechanisms is crucial for understanding the reactivity of a multifunctional molecule like this compound. nih.gov
Stepwise Mechanisms: Electrophilic additions to the double bond are classic examples of stepwise reactions. They proceed through a discrete carbocation intermediate. Nucleophilic substitution reactions at the allylic alcohol (C2) could also proceed through a stepwise Sₙ1 mechanism, involving an allylic carbocation, or a stepwise SₙAr-like mechanism if an aromatic system were present. researchgate.net
Concerted Mechanisms: Pericyclic reactions, such as the Diels-Alder cycloaddition or sigmatropic rearrangements (e.g., the acs.orgacs.org-sigmatropic Overman rearrangement of allylic alcohols to allylic amines), are concerted. organic-chemistry.org The Overman rearrangement, for instance, proceeds through a chair-like six-membered transition state. organic-chemistry.org An Sₙ2' reaction, where a nucleophile attacks the double bond in a concerted fashion to displace the allylic leaving group, is another example.
The presence of both the amino and hydroxyl groups can lead to complex reaction pathways that may have both concerted and stepwise characteristics. For example, one functional group could act as an internal nucleophile or base, facilitating a multi-step transformation that appears as a single, complex reaction.
Stereoselectivity and Regioselectivity in Reactions of this compound
The inherent chirality of this compound (at the C2 carbon) and the geometry of its double bond are key factors in determining the stereochemical and regiochemical outcomes of its reactions.
Stereoselectivity: In reactions that create a new stereocenter, the existing C2 stereocenter can direct the approach of reagents. This is known as substrate-controlled diastereoselectivity. For example, during hydrogenation, the catalyst will preferentially adsorb to the less sterically hindered face of the double bond, leading to the formation of one diastereomer in excess. Similarly, in electrophilic additions, the incoming electrophile will approach from the less hindered face, influencing the stereochemistry of the newly formed C-X bond at C3. Palladium-catalyzed allylic C-H amination reactions on similar substrates have shown that the stereocenter bearing the nitrogen functionality can control the diastereomeric outcome. acs.orgnih.gov
Regioselectivity: As discussed in section 4.3.1, regioselectivity in electrophilic additions is primarily governed by carbocation stability. In nucleophilic substitution reactions at the allylic position, regioselectivity becomes a question of Sₙ2 versus Sₙ2' attack.
Sₙ2: Direct attack at C2, displacing the hydroxyl group (after protonation/activation).
Sₙ2': Attack at C4, leading to a shift of the double bond and displacement of the leaving group at C2. lscollege.ac.in
The choice between these pathways is influenced by steric hindrance at C2 and the nature of the nucleophile. Bulky nucleophiles or significant steric hindrance around the leaving group favor the Sₙ2' pathway. lscollege.ac.inwikipedia.org
Rearrangement Reactions and their Mechanistic Implications
The allylic amino alcohol structure of this compound makes it susceptible to various rearrangement reactions, often proceeding through carbocation or other reactive intermediates. masterorganicchemistry.com
Allylic Rearrangement: Under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water). Its departure would generate a resonance-stabilized allylic carbocation. The incoming nucleophile can then attack at either C2 or C4, the latter resulting in an "allylic shift" or rearrangement. lscollege.ac.inwikipedia.org This type of reaction is common for allylic alcohols and can be catalyzed by transition metals. acs.org
Overman Rearrangement: This powerful reaction converts allylic alcohols into allylic amines via a acs.orgacs.org-sigmatropic rearrangement of an intermediate trichloroacetimidate. organic-chemistry.org Applying this to this compound would first involve reaction of the hydroxyl group with trichloroacetonitrile (B146778) to form the imidate. The subsequent thermal or metal-catalyzed rearrangement would transpose the alcohol and a newly formed amide functionality, with a corresponding shift of the double bond. This provides a route to 1,3-transposed amino alcohols.
Tiffeneau–Demjanov-type Rearrangement: The 1,2-amino alcohol moiety suggests the possibility of rearrangements similar to the Tiffeneau–Demjanov reaction. wiley-vch.de This typically involves treating a β-amino alcohol with nitrous acid to form a diazonium ion. The subsequent loss of N₂ can be accompanied by the migration of an adjacent carbon group, leading to a ring expansion or, in an acyclic case like this, a rearranged ketone or aldehyde. libretexts.org Such a pathway would involve the formation of a carbocation at C1 and the potential migration of the C2-carbon.
| Rearrangement Type | Key Reagents/Conditions | Key Intermediate | Mechanistic Implication |
| Allylic Rearrangement (Sₙ1') | Acid, Nucleophile | Resonance-stabilized allylic carbocation | Loss of regiocontrol; formation of isomeric products. masterorganicchemistry.com |
| Overman Rearrangement | 1. NaH, Cl₃CCN; 2. Heat | Allylic trichloroacetimidate | Concerted acs.orgacs.org-sigmatropic shift; predictable stereochemical transfer. organic-chemistry.org |
| Tiffeneau-Demjanov Type | HNO₂ | Diazonium ion, carbocation | C-C bond migration; skeletal reorganization. wiley-vch.de |
Theoretical and Computational Studies of 1 Amino 3 Methylhex 3 En 2 Ol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations would be essential in elucidating the electronic structure and bonding characteristics of 1-Amino-3-methylhex-3-en-2-ol. These calculations, typically employing methods such as Density Functional Theory (DFT) or Hartree-Fock (HF), would provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and charge distribution. This information is crucial for understanding the molecule's reactivity and potential interaction sites.
Conformational Analysis and Energy Minima
A thorough conformational analysis would be necessary to identify the most stable three-dimensional structures of this compound. By systematically rotating the rotatable bonds and calculating the potential energy of each conformation, researchers could identify the global and local energy minima on the potential energy surface. This analysis would reveal the preferred spatial arrangement of the molecule's atoms, which influences its physical and biological properties.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling could be used to investigate the potential reaction pathways involving this compound. By mapping the potential energy surface for a given reaction, it would be possible to identify the transition state structures and calculate the activation energies. This would provide valuable information on the kinetics and thermodynamics of reactions, helping to predict the feasibility and outcome of chemical transformations.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Theoretical calculations can predict various spectroscopic parameters for this compound, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Comparing these predicted spectra with experimentally obtained data would be a critical step in validating the computational models and confirming the molecule's structure.
Solvent Effects and Intermolecular Interactions
The influence of different solvents on the structure, stability, and reactivity of this compound would be another important area of computational study. Using implicit or explicit solvent models, it would be possible to simulate how the solvent environment affects the molecule's properties. Furthermore, the study of intermolecular interactions, such as hydrogen bonding, would provide insights into the compound's behavior in condensed phases and its potential for forming complexes with other molecules.
Advanced Analytical Methodologies for 1 Amino 3 Methylhex 3 En 2 Ol
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of "1-Amino-3-methylhex-3-en-2-ol," enabling the separation of the compound from impurities and the resolution of its stereoisomers. Both gas and liquid chromatography are pivotal in its analytical workflow.
Gas Chromatography (GC) and Chiral GC Analysis
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a polar molecule like "this compound," derivatization is often a necessary prerequisite to increase its volatility and thermal stability, and to improve chromatographic peak shape. sigmaaldrich.com
Chiral GC, utilizing a chiral stationary phase (CSP), is indispensable for the separation of the enantiomers of "this compound." The choice of the chiral stationary phase is critical for achieving enantiomeric resolution. Cyclodextrin-based columns, such as those derivatized with trifluoroacetyl groups, have demonstrated effectiveness in separating the enantiomers of derivatized amino acids and are applicable to amino alcohols. sigmaaldrich.com The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.
Table 1: Hypothetical GC and Chiral GC Parameters for Derivatized this compound
| Parameter | Gas Chromatography (GC) | Chiral Gas Chromatography (Chiral GC) |
| Column | HP-5 (30 m x 0.25 mm, 0.25 µm) or equivalent | Astec CHIRALDEX® G-TA (30 m x 0.25 mm, 0.12 µm) or similar chiral column |
| Inlet Temperature | 250 °C | 250 °C |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | 80 °C (hold 1 min), ramp to 200 °C at 5 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C | 300 °C |
| Derivatization | Silylation (e.g., with BSTFA) or Acylation (e.g., with TFAA) | Acylation (e.g., with TFAA) |
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For a polar compound like "this compound," reversed-phase HPLC is a common approach.
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. This can be achieved through two main strategies: the use of a chiral stationary phase (CSP) or the use of a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. Direct separation on a CSP is often preferred as it avoids potential complications from the derivatization reaction. sigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for the separation of enantiomers of polar compounds like amino alcohols. sigmaaldrich.com
Table 2: Hypothetical HPLC and Chiral HPLC Parameters for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral stationary phase (e.g., Lux® Cellulose-1 or CHIROBIOTIC® T) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | Isocratic mixture of Hexane and Ethanol with a suitable additive (e.g., Trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detector | UV Detector (at a suitable wavelength, e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) | UV Detector (at a suitable wavelength) or Circular Dichroism (CD) Detector |
| Injection Volume | 10 µL | 10 µL |
Hyphenated Techniques (GC-MS, LC-MS) for Detection and Identification
Hyphenated techniques, which couple a separation technique with a detection technique, provide a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the analyte molecules are ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the unequivocal identification of the compound. GC-MS is particularly useful for identifying impurities and byproducts in the synthesis of "this compound." For amino alcohols, derivatization is typically required prior to GC-MS analysis. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and non-volatile compounds. It is particularly valuable for the direct analysis of "this compound" without the need for derivatization. rsc.org The use of tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, making it a powerful tool for trace analysis. rsc.org
Quantitative Analytical Methods for Purity and Concentration
The determination of the purity and concentration of "this compound" is critical for its application in research and development. Several quantitative analytical methods can be employed:
HPLC with UV or ELSD Detection: HPLC with a UV detector can be used for quantification if the molecule possesses a suitable chromophore. For compounds lacking a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be utilized, as its response is generally proportional to the mass of the analyte. A calibration curve is constructed by analyzing standards of known concentrations.
GC with FID Detection: For derivatized "this compound," GC with a Flame Ionization Detector (FID) is a robust quantitative technique. The FID response is proportional to the number of carbon atoms in the analyte, making it a reliable method for quantification when using an appropriate internal or external standard.
Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy can be used for quantitative analysis by integrating the signals of the target compound relative to a certified internal standard. qNMR is a primary ratio method and does not require a calibration curve for the analyte itself.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. For "this compound," derivatization can be employed to:
Increase Volatility and Thermal Stability for GC Analysis: The presence of polar amino and hydroxyl groups makes the underivatized molecule unsuitable for GC. Common derivatization strategies include:
Silylation: Reacting the active hydrogens in the amino and hydroxyl groups with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amines.
Acylation: Treating the molecule with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) to form trifluoroacetyl esters and amides, which are highly volatile. sigmaaldrich.com
Enhance Detection: Derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby improving its detectability in HPLC-UV or fluorescence detection. Reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) are commonly used for derivatizing primary amines.
Improve Chiral Separation: In some cases, derivatization with a chiral reagent can form diastereomers that are more easily separated on an achiral column. However, direct chiral separation on a CSP is generally preferred to avoid potential issues with the derivatization reaction.
Table 3: Common Derivatization Reagents for Amino Alcohols
| Derivatization Reagent | Functional Group Targeted | Purpose | Analytical Technique |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH2 | Increase volatility | GC, GC-MS |
| Trifluoroacetic anhydride (TFAA) | -OH, -NH2 | Increase volatility | GC, GC-MS |
| Dansyl chloride | -NH2 | Enhance fluorescence detection | HPLC |
| o-Phthalaldehyde (OPA) | Primary -NH2 | Enhance fluorescence detection | HPLC |
Applications of 1 Amino 3 Methylhex 3 En 2 Ol in Organic Synthesis and Catalysis
Utility as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety. 1-Amino-3-methylhex-3-en-2-ol, with its defined stereochemistry, serves as a valuable synthon for introducing chirality into larger, more complex molecular architectures. researchgate.net Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a wide range of chemical transformations.
Precursor to Complex Amino Alcohols and Nitrogen-Containing Heterocycles
The structural motif of this compound is foundational for the synthesis of more elaborate amino alcohols and a variety of nitrogen-containing heterocycles. nih.gov The primary amine can be readily derivatized or act as a nucleophile in ring-forming reactions, while the hydroxyl group can be protected, activated as a leaving group, or oxidized. The double bond in the allylic portion of the molecule provides a handle for various transformations, including epoxidation, dihydroxylation, and metathesis reactions.
Nitrogen-containing heterocycles are prevalent in natural products and pharmaceuticals. frontiersin.orgorganic-chemistry.org The functional groups of this compound can be strategically manipulated to construct a variety of heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of substituted pyrrolidines, piperidines, or other aza-heterocycles, which are core structures in many biologically active compounds. beilstein-journals.orgorganic-chemistry.org The stereocenters of the starting material can direct the stereochemical outcome of these cyclizations, allowing for the asymmetric synthesis of these important ring systems. organic-chemistry.org
| Starting Material | Reagents and Conditions | Product Heterocycle |
| Protected this compound | 1. Oxidation of alcohol 2. Intramolecular reductive amination | Substituted Piperidine |
| Activated this compound | Intramolecular nucleophilic substitution | Substituted Azetidine |
| This compound | 1. Epoxidation of alkene 2. Intramolecular amine opening of epoxide | Hydroxylated Pyrrolidine |
Role in Natural Product Synthesis
The synthesis of natural products often requires the use of chiral building blocks to construct complex stereochemical arrays. pnas.orgdiva-portal.org Allylic amines and alcohols are common structural motifs in a wide range of natural products. nih.govorganic-chemistry.org this compound can serve as a key fragment in the total synthesis of such molecules. Its structure can be incorporated into a larger carbon skeleton through various carbon-carbon bond-forming reactions, with the existing stereocenters influencing the stereochemistry of newly formed centers. The allylic alcohol functionality is particularly useful for further elaboration, for instance, through Sharpless asymmetric epoxidation or other stereoselective transformations.
Development of Ligands for Asymmetric Catalysis
The demand for enantiomerically pure compounds has driven the development of asymmetric catalysis, a field in which chiral ligands play a pivotal role. nih.gov Chiral amino alcohols are a privileged class of ligands due to their straightforward synthesis from the chiral pool and their ability to effectively coordinate with a variety of metal centers. alfa-chemistry.com
Design and Synthesis of Chiral Derivatives as Ligands
This compound is an excellent scaffold for the design and synthesis of novel chiral ligands. researchgate.net The amino and hydroxyl groups provide two points of coordination for a metal center, forming a stable chelate ring. The structure can be readily modified to tune the steric and electronic properties of the resulting ligand, which is crucial for achieving high enantioselectivity in a catalytic reaction. nih.gov For example, bulky substituents can be introduced on the nitrogen atom or at other positions to create a more defined chiral pocket around the metal center.
Common modifications to create effective ligands include:
N-alkylation or N-arylation: To introduce steric bulk and modify electronic properties.
Phosphinylation of the hydroxyl and/or amino group: To create powerful P,N-ligands for a range of transition metal-catalyzed reactions. nih.gov
Formation of oxazolines: By reacting the amino alcohol with a carboxylic acid derivative, leading to the formation of widely used BOX or PHOX-type ligands.
Performance of Ligands in Asymmetric Reactions
Ligands derived from chiral amino alcohols have demonstrated high efficacy in a multitude of asymmetric reactions. researchgate.netliv.ac.uk Derivatives of this compound are expected to perform well in reactions such as:
Asymmetric Transfer Hydrogenation: Ruthenium complexes of chiral amino alcohol ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiomeric excess. liv.ac.ukmdpi.com
Asymmetric Hydrogenation: Cobalt and other transition metal complexes with chiral amino alcohol-derived ligands have been successfully employed in the asymmetric hydrogenation of various unsaturated substrates. acs.org
Asymmetric Alkylation and Arylation: The addition of organometallic reagents to aldehydes and imines can be rendered highly enantioselective by using catalysts bearing chiral amino alcohol ligands.
The performance of these ligands is often evaluated by the enantiomeric excess (ee) of the product. Below is a representative table of expected performance for a ligand derived from this compound in the asymmetric transfer hydrogenation of acetophenone.
| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| [Ru(p-cymene)Cl2]2 / Ligand | Acetophenone | 1-Phenylethanol | >95 | up to 98 |
| [RhCpCl2]2 / Ligand | Acetophenone | 1-Phenylethanol | >90 | up to 95 |
| [IrCpCl2]2 / Ligand | Acetophenone | 1-Phenylethanol | >99 | up to 92 |
Integration into Reaction Cascades and Multi-Component Reactions
Reaction cascades and multi-component reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single pot, increasing efficiency and reducing waste. nih.govrsc.org The bifunctional nature of this compound makes it an ideal candidate for participation in such processes.
The amine and alcohol functionalities can react sequentially or in concert with other reagents in the reaction mixture. For example, in a multicomponent reaction involving an aldehyde and an isocyanide (a Passerini or Ugi-type reaction), the amino alcohol can provide two of the necessary components, leading to the rapid assembly of complex, highly functionalized molecules. researchgate.net
Furthermore, the allylic moiety can participate in cascade reactions. For instance, a Heck reaction at the double bond could be followed by an intramolecular cyclization involving the amine or alcohol, leading to the formation of complex polycyclic structures in a single operation. The ability to form multiple bonds and stereocenters in a controlled manner highlights the synthetic utility of this compound in modern organic synthesis. nih.gov
Lack of Publicly Available Research on this compound Precludes a Detailed Analysis of Its Applications
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research on the chemical compound this compound. Consequently, an article detailing its specific applications in organic synthesis, catalysis, or materials science, as per the requested outline, cannot be generated at this time. The absence of studies on this specific molecule means there are no research findings, data, or established applications to report.
While the individual functional groups present in the hypothetical molecule—an amine, a hydroxyl group, and an alkene—are well-studied in the context of polymer and materials science, any discussion of their potential combined effect in the specific structure of this compound would be purely speculative. Such a discussion would not meet the required standards of scientific accuracy and reliance on published data.
For an article of this nature to be scientifically valid, it would require foundational research on the synthesis, characterization, and subsequent application of this compound. As this foundational information is not present in the current body of scientific literature, the specific applications and detailed research findings requested cannot be provided.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes
Currently, there are no documented synthetic routes specifically tailored for 1-Amino-3-methylhex-3-en-2-ol. Future research would necessitate the development of efficient and sustainable methods for its preparation. Drawing inspiration from the synthesis of analogous allylic amino alcohols, several strategies could be envisioned.
One potential approach involves the enantioselective addition of an amino group and a hydroxyl group across a conjugated diene scaffold. Organocatalysis and transition-metal catalysis are powerful tools for such transformations, offering pathways to control both regioselectivity and stereoselectivity. For instance, asymmetric aminohydroxylation of a suitable 1,3-diene precursor could be a viable route.
Furthermore, green chemistry principles could be integrated by exploring biocatalytic methods. Engineered enzymes, such as amine dehydrogenases or transaminases, could potentially be employed for the asymmetric synthesis of this chiral amino alcohol from a corresponding keto-alkene precursor. The development of such enzymatic routes would offer significant advantages in terms of sustainability and environmental impact.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Precursors | Key Advantages |
| Asymmetric Aminohydroxylation | 3-Methyl-1,3-hexadiene | High potential for stereocontrol |
| Organocatalytic Addition | α,β-Unsaturated aldehyde and an amine source | Metal-free, mild reaction conditions |
| Biocatalytic Reductive Amination | 1-Hydroxy-3-methylhex-3-en-2-one | High enantioselectivity, sustainable |
Deeper Mechanistic Understanding Through Advanced Characterization and Computational Studies
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound would be paramount for optimizing its synthesis and exploring its applications. Advanced spectroscopic techniques, such as in-situ infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, could be employed to monitor reaction kinetics and identify key intermediates in its synthesis.
Computational studies, utilizing Density Functional Theory (DFT), would be invaluable for elucidating the transition states and reaction pathways of its formation. These theoretical models could predict the stereochemical outcomes of various synthetic approaches and provide insights into the role of catalysts, guiding the rational design of more efficient synthetic methods. Such computational analyses could also predict the conformational preferences of the molecule, which would be crucial for understanding its potential as a chiral ligand or catalyst.
Exploration of New Catalytic Transformations Utilizing its Unique Scaffold
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group in a specific stereochemical arrangement, makes it an attractive candidate as a chiral ligand or organocatalyst. Future research could focus on harnessing its unique structural features to catalyze a variety of asymmetric transformations.
For example, it could serve as a ligand for transition metals in reactions such as asymmetric allylic alkylation, hydrogenation, or hydrosilylation. The proximity of the amino and hydroxyl groups could allow for effective chelation to a metal center, creating a well-defined chiral environment to induce high enantioselectivity.
As an organocatalyst, it could potentially be used in aldol (B89426) reactions, Michael additions, or Mannich reactions. The synergistic action of the amino and hydroxyl groups could facilitate the activation of substrates and control the stereochemical outcome of the reaction.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes for this compound to continuous flow chemistry and automated synthesis platforms would represent a significant advancement. Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, enhanced reaction control, and the potential for higher yields and purity.
An automated synthesis platform could be developed to rapidly screen various reaction parameters, such as catalysts, solvents, and temperatures, to quickly identify the optimal conditions for its synthesis. This high-throughput approach would accelerate the development of efficient and robust synthetic protocols. Furthermore, the integration of in-line purification and analysis techniques would enable a fully automated "synthesis-to-stock" process, facilitating its availability for further research and application.
Design of Next-Generation Chiral Catalysts and Building Blocks Based on its Structure
The unique scaffold of this compound could serve as a foundational template for the design of a new generation of chiral catalysts and building blocks. By systematically modifying its structure, for instance, by introducing different substituents on the amino group or the alkyl chain, a library of derivatives could be synthesized.
These derivatives could be screened for their catalytic activity in a wide range of asymmetric reactions. This structure-activity relationship study would provide valuable insights into the key structural features required for high catalytic efficiency and enantioselectivity. The most promising derivatives could then be utilized as building blocks for the synthesis of more complex chiral molecules, including pharmaceuticals and natural products. The development of a family of catalysts based on this core structure could significantly expand the toolbox of synthetic chemists for asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
